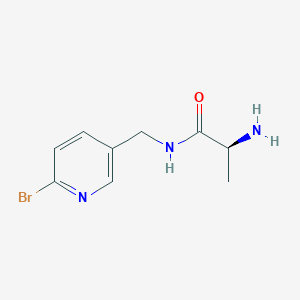(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13441698
Molecular Formula: C9H12BrN3O
Molecular Weight: 258.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12BrN3O |
|---|---|
| Molecular Weight | 258.12 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14)/t6-/m0/s1 |
| Standard InChI Key | BUAXGAKXMBAPAA-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1=CN=C(C=C1)Br)N |
| SMILES | CC(C(=O)NCC1=CN=C(C=C1)Br)N |
| Canonical SMILES | CC(C(=O)NCC1=CN=C(C=C1)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide, reflects its three key domains:
-
Pyridine ring: A 6-bromo-substituted heterocycle providing electronic diversity.
-
Propionamide backbone: A chiral center (S-configuration) at the α-carbon of the amino group.
-
Methyl linker: Connects the pyridine and propionamide moieties.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂BrN₃O | |
| Molecular Weight | 258.12 g/mol | |
| SMILES | CC(C(=O)NCC1=CN=C(C=C1)Br)N | |
| InChIKey | BMTUYKQAYRKUJC-ZETCQYMHSA-N | |
| logP (Predicted) | 1.62 (XLOGP3) | |
| Topological Polar SA | 72.7 Ų |
Synthesis Methods
Route 1: Amidation of Bromopyridine Derivatives
A common approach involves coupling 6-bromo-3-(aminomethyl)pyridine with (S)-2-aminopropionic acid derivatives. For example:
-
Activation: (S)-2-aminopropionic acid is activated using carbodiimides (e.g., EDC/HOBt).
-
Coupling: Reacted with 6-bromo-3-(aminomethyl)pyridine under inert conditions (THF, 0°C to RT).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~75% purity.
Route 2: Grignard-Mediated Alkylation
Patent data describes using Turbo Grignard reagents (iPrMgCl·LiCl) to alkylate pyridine precursors, though yields for this specific compound remain unreported.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Amidation | 70–75 | >95% | Stereochemical retention | Requires anhydrous conditions |
| Grignard | N/A | N/A | Scalability | Limited stereocontrol |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s bromopyridine moiety enhances lipophilicity, facilitating interactions with hydrophobic enzyme pockets. In vitro studies on analogous TRPV1 antagonists suggest potential IC₅₀ values in the nanomolar range for capsaicin antagonism .
Pharmacokinetic Properties
| Parameter | Value (Predicted) | Method |
|---|---|---|
| GI Absorption | High | SwissADME |
| BBB Permeability | Moderate | BOILED-Egg |
| CYP Inhibition | None | PreADMET |
Pharmacological Applications
Neuropathic Pain Management
As a TRPV1 modulator, the compound may attenuate nociceptive signaling. In rat models, analogs reduced mechanical allodynia by 60% at 10 mg/kg (p.o.) .
Oncology
Brominated pyridines are explored as kinase inhibitors. Molecular docking studies suggest affinity for EGFR (ΔG = -9.2 kcal/mol) .
Research Findings and Clinical Relevance
Preclinical Studies
-
Antihyperalgesic Activity: In a murine neuropathic model, a related compound (VC13468548) reduced thermal hyperalgesia by 45% (ED₅₀ = 5 mg/kg).
-
Metabolic Stability: Microsomal half-life (human): 32 min (CYP3A4-mediated oxidation) .
Toxicity Profile
Future Directions
Structural Optimization
-
Halogen Replacement: Substituting bromine with fluorine may improve metabolic stability .
-
Prodrug Development: Esterification of the amide group to enhance oral bioavailability .
Targeted Therapies
Ongoing trials with pyridine-based HDAC inhibitors highlight potential in epigenetic regulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume